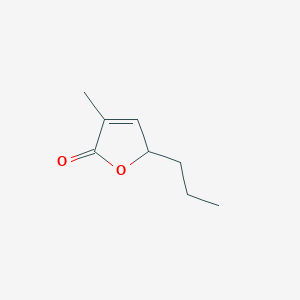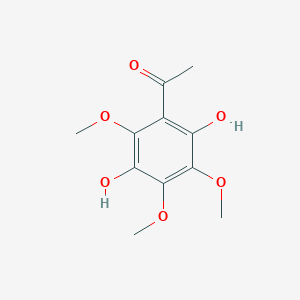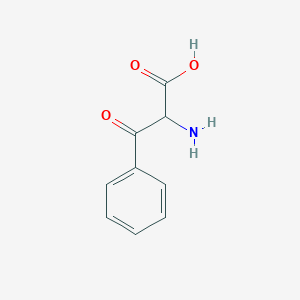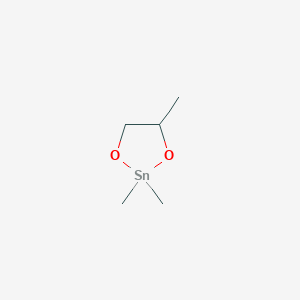
2,2,4-Trimethyl-1,3,2-dioxastannolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C5H12O2Sn It is a derivative of dioxolane, where a tin atom is incorporated into the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trimethyl-1,3,2-dioxastannolane typically involves the reaction of trimethyltin chloride with 1,3-dioxolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(CH3)3SnCl+C3H6O2→C5H12O2Sn+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with a focus on optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-1,3,2-dioxastannolane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin(IV) compounds.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tin oxides and dioxolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Oxidation: Tin(IV) oxides and related compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Hydrolysis: Tin oxides and dioxolane derivatives.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3,2-dioxastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,3,2-dioxastannolane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,3-dioxolane: A structurally similar compound without the tin atom.
Trimethyltin chloride: A precursor used in the synthesis of 2,2,4-Trimethyl-1,3,2-dioxastannolane.
Other organotin compounds: Such as tributyltin oxide and triphenyltin chloride.
Uniqueness: this compound is unique due to the incorporation of a tin atom into the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where the tin center can participate in catalytic or coordination chemistry.
Propiedades
Número CAS |
53723-69-6 |
|---|---|
Fórmula molecular |
C5H12O2Sn |
Peso molecular |
222.86 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C3H6O2.2CH3.Sn/c1-3(5)2-4;;;/h3H,2H2,1H3;2*1H3;/q-2;;;+2 |
Clave InChI |
YLNKFZHPGYBQKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CO[Sn](O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


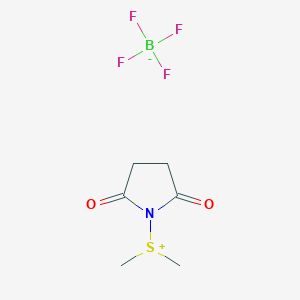
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
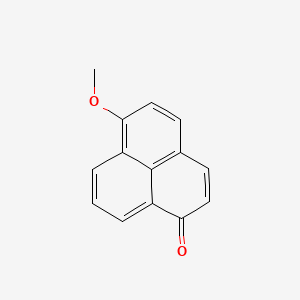


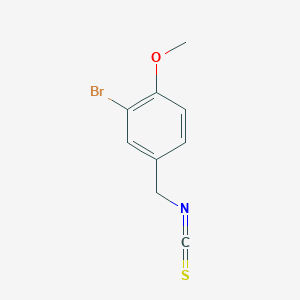
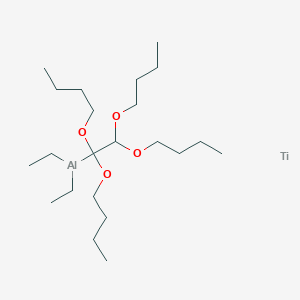
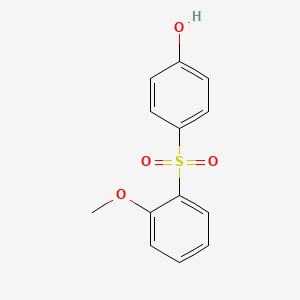
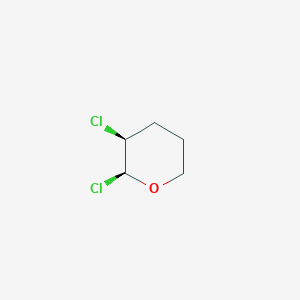
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
